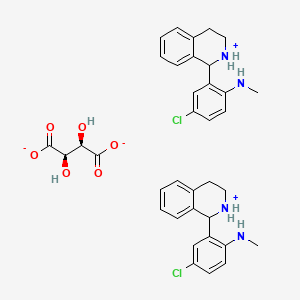
Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, chlorination, and methylation. The final step often involves the formation of the tartrate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline core.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions, especially involving the chlorine atom, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential pharmacological properties. The tetrahydroisoquinoline core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the methylamino group suggests possible activity as a neurotransmitter modulator.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed study to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroisoquinoline Derivatives: These compounds share the core structure and may have similar biological activities.
Chlorinated Phenyl Compounds: Compounds with a chlorinated phenyl group may exhibit similar chemical reactivity.
Methylamino Derivatives: These compounds often have pharmacological properties related to neurotransmitter modulation.
Uniqueness
The uniqueness of Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.
Propriétés
Numéro CAS |
84304-22-3 |
|---|---|
Formule moléculaire |
C36H40Cl2N4O6 |
Poids moléculaire |
695.6 g/mol |
Nom IUPAC |
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)aniline;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C16H17ClN2.C4H6O6/c2*1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16;5-1(3(7)8)2(6)4(9)10/h2*2-7,10,16,18-19H,8-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
Clé InChI |
UXMXIFAXQZCHPH-CEAXSRTFSA-N |
SMILES isomérique |
CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
SMILES canonique |
CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



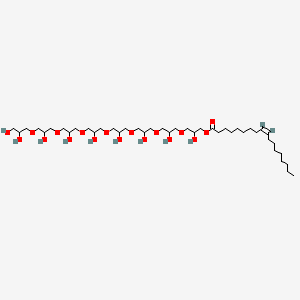


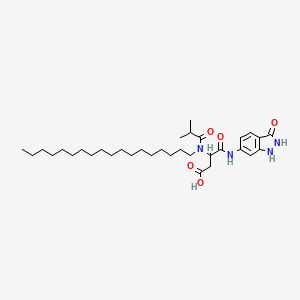
![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)
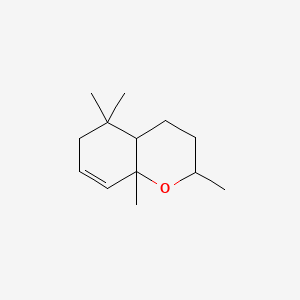
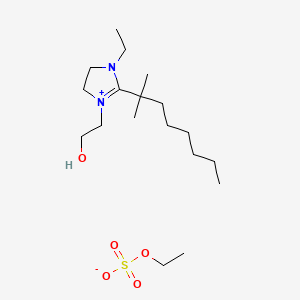
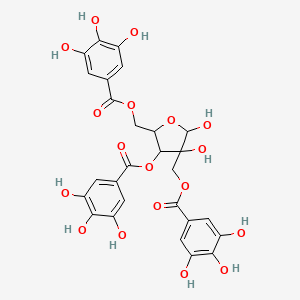

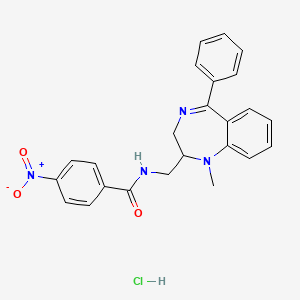
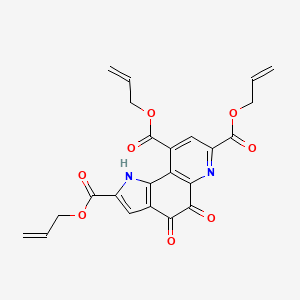

![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)
